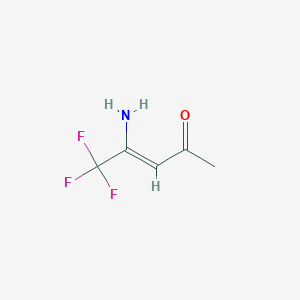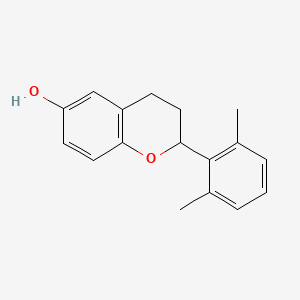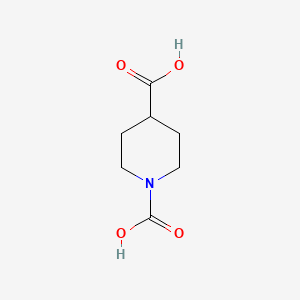![molecular formula C16H24O3 B13891433 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde CAS No. 120873-97-4](/img/structure/B13891433.png)
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde is an organic compound with the molecular formula C16H24O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 3-position and an ethylhexyl ether group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde typically involves the etherification of 4-hydroxy-3-methoxybenzaldehyde with 2-ethylhexanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-hydroxy-3-methoxybenzaldehyde and 2-ethylhexanol.
Catalyst: Sulfuric acid.
Reaction Conditions: Reflux for several hours.
The product is then purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethylhexyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[(2-ethylhexyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(2-ethylhexyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and ethylhexyl ether groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2-ethylhexyl)oxy]-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-[(2-ethylhexyl)oxy]-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-[(2-ethylhexyl)oxy]-3-methoxyphenol: Similar structure but with a phenol group instead of an aldehyde group.
Uniqueness
4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. Its aldehyde group allows for further chemical modifications, while the methoxy and ethylhexyl ether groups enhance its solubility and stability.
Eigenschaften
CAS-Nummer |
120873-97-4 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
4-(2-ethylhexoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C16H24O3/c1-4-6-7-13(5-2)12-19-15-9-8-14(11-17)10-16(15)18-3/h8-11,13H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
VPUXLKRUNXCFRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=C(C=C(C=C1)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




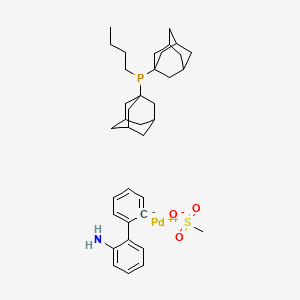
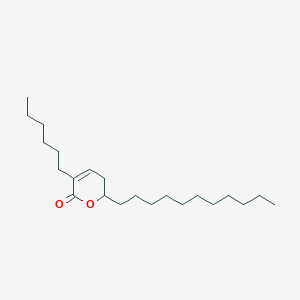

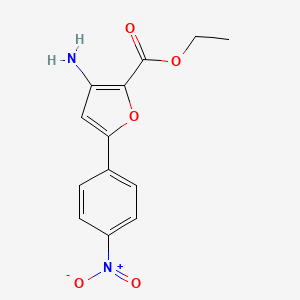

![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)

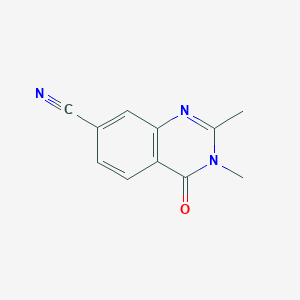
![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)
